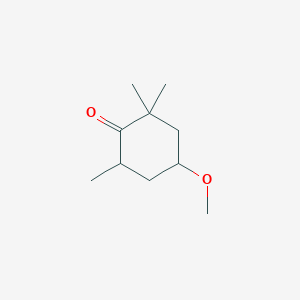
4-Methoxy-2,2,6-trimethylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,2,6-trimethylcyclohexanone, also known as Methyl Pivaloylacetone, is a chemical compound that is widely used in scientific research. The compound is a ketone that has a pivaloyl group attached to the carbonyl carbon. It has a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol. The compound is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce Methyl Pivaloylacetone.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is not well understood. However, it is believed that the compound acts as a nucleophile and a Lewis base. It is also believed to be involved in the formation of enolates and enols.
Biochemische Und Physiologische Effekte
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone has several advantages in lab experiments. The compound is stable and easy to handle, making it a popular choice for organic synthesis. It is also readily available and relatively inexpensive. However, the compound has some limitations. It is toxic and should be handled with care. It can also be difficult to purify, which can be a challenge in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. One area of research is the synthesis of new organic compounds using 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a building block. Another area of research is the use of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for research into the mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone and its role in organic synthesis.
Synthesemethoden
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is widely used in scientific research as a reagent in organic synthesis. The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
17429-03-7 |
|---|---|
Produktname |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-methoxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
SOQAOURJBPECRP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1=O)(C)C)OC |
Kanonische SMILES |
CC1CC(CC(C1=O)(C)C)OC |
Synonyme |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



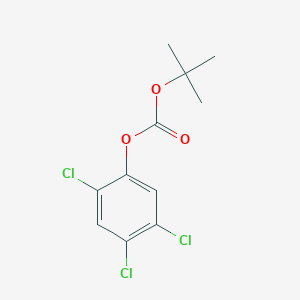
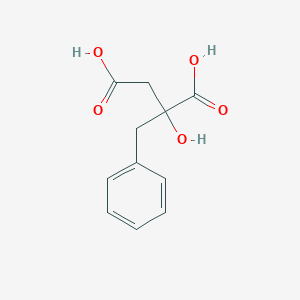
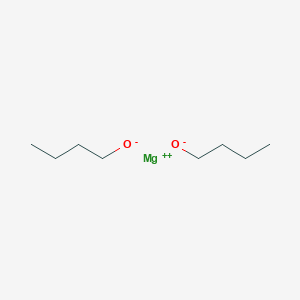
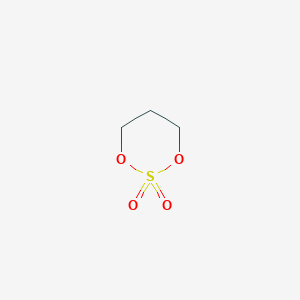
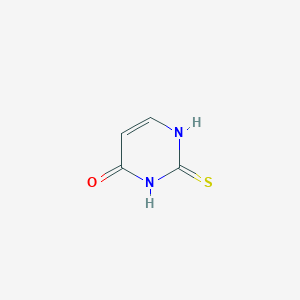
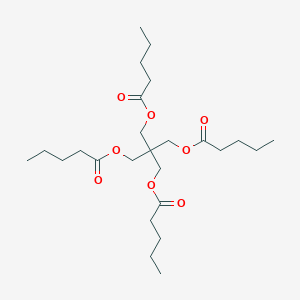
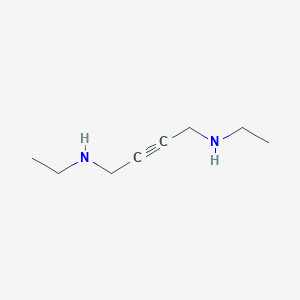
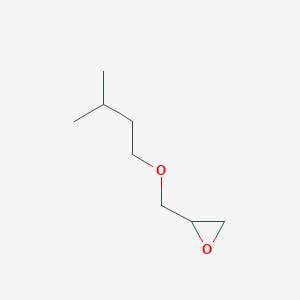
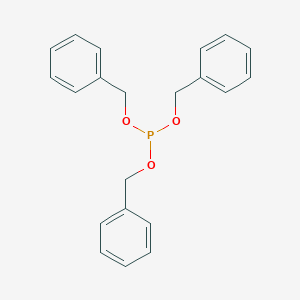
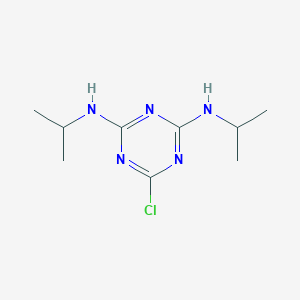
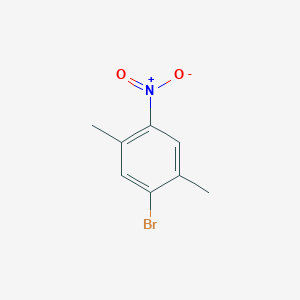
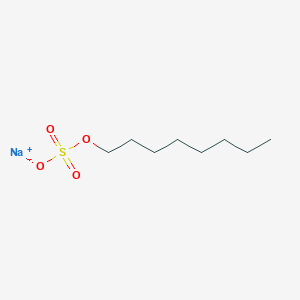
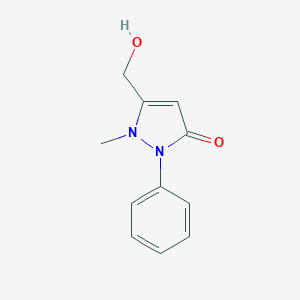
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)